4-(oxolan-3-yl)-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide
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Overview
Description
4-(oxolan-3-yl)-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide is a synthetic organic compound that belongs to the class of diazepanes. This compound is characterized by the presence of an oxolane ring, a phenoxyethyl group, and a diazepane ring. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(oxolan-3-yl)-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic or basic conditions.
Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced through a nucleophilic substitution reaction using a phenoxyethyl halide and a suitable nucleophile.
Formation of the Diazepane Ring: The diazepane ring can be formed through the cyclization of a suitable diamine precursor under acidic or basic conditions.
Coupling of the Oxolane, Phenoxyethyl, and Diazepane Rings: The final step involves the coupling of the oxolane, phenoxyethyl, and diazepane rings through a suitable coupling reaction, such as an amide bond formation reaction using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can be achieved through the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(oxolan-3-yl)-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Phenoxyethyl halides, nucleophiles, and electrophiles under suitable reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives with different functional groups.
Scientific Research Applications
4-(oxolan-3-yl)-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: Used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(oxolan-3-yl)-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, and ion channels, leading to various biochemical and physiological effects. The specific pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of ion channel function.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-(oxolan-3-yl)-6-[4-(2-phenoxyethyl)piperazin-1-yl]pyrimidine
- 5-(oxolan-3-yl)-1-(2-phenoxyethyl)-4-phenyl-1H-imidazole
Uniqueness
4-(oxolan-3-yl)-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide is unique due to its specific combination of an oxolane ring, a phenoxyethyl group, and a diazepane ring. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds. For example, the presence of the diazepane ring may confer specific binding affinities and selectivities for certain molecular targets, while the oxolane ring may influence the compound’s solubility and stability.
Properties
IUPAC Name |
4-(oxolan-3-yl)-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c22-18(19-8-14-24-17-5-2-1-3-6-17)21-10-4-9-20(11-12-21)16-7-13-23-15-16/h1-3,5-6,16H,4,7-15H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLXUYUAUYZODA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NCCOC2=CC=CC=C2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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